9-(Trimethylsilyl)-9H-purine-6-carbonitrile
CAS No.: 116168-75-3
Cat. No.: VC15954162
Molecular Formula: C9H11N5Si
Molecular Weight: 217.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116168-75-3 |
|---|---|
| Molecular Formula | C9H11N5Si |
| Molecular Weight | 217.30 g/mol |
| IUPAC Name | 9-trimethylsilylpurine-6-carbonitrile |
| Standard InChI | InChI=1S/C9H11N5Si/c1-15(2,3)14-6-13-8-7(4-10)11-5-12-9(8)14/h5-6H,1-3H3 |
| Standard InChI Key | KYFPVFFVGGAAEZ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)N1C=NC2=C(N=CN=C21)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The molecular formula of 9-(trimethylsilyl)-9H-purine-6-carbonitrile is C₉H₁₁N₅Si, with a molecular weight of 217.30 g/mol . Its IUPAC name is 9-(trimethylsilyl)-9H-purine-6-carbonitrile, and its SMILES representation is N#Cc1ncnc2c1ncn2[Si](C)(C)C, reflecting the cyano group at C6 and the TMS-protected N9 nitrogen .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS Number | 116168-75-3 |
| Molecular Formula | C₉H₁₁N₅Si |
| Molecular Weight | 217.30 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Spectral and Computational Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the TMS group (δ ~0.3 ppm for Si(CH₃)₃) and the purine ring protons. The cyano group’s carbon resonates at δ ~115 ppm in ¹³C NMR . Density functional theory (DFT) calculations predict a planar purine ring with slight distortion due to steric effects from the TMS group, leading to enhanced stability against nucleophilic attack at N9 .
Synthesis and Reaction Pathways
Regioselective Cyanation
A breakthrough in synthesizing this compound involves direct C–H cyanation using trimethylsilyl cyanide (TMSCN). Purines are activated with triflic anhydride (Tf₂O), forming a reactive intermediate that undergoes nucleophilic cyanation at C6 with TMSCN . This method achieves yields up to 94% and avoids traditional multistep routes requiring halogenation and metal-catalyzed coupling .
Table 2: Optimized Cyanation Conditions
| Parameter | Value |
|---|---|
| Catalyst | None (Tf₂O activation) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to 25°C |
| Reaction Time | 2–4 hours |
Silylation Strategies
The TMS group is introduced via nucleophilic substitution at N9 using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This step typically follows cyanation to prevent desilylation . Microwave-assisted silylation has been reported to reduce reaction times from hours to minutes while maintaining yields above 85% .
Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing cyano group directs electrophiles to the C2 and C8 positions. For example, bromination with N-bromosuccinimide (NBS) yields 6-cyano-8-bromo-9-(trimethylsilyl)-9H-purine, a key intermediate for Suzuki-Miyaura cross-coupling .
Deprotection and Derivatization
The TMS group is cleaved under mild acidic conditions (e.g., HCl in THF) to generate 9H-purine-6-carbonitrile, which serves as a scaffold for further modifications. Amidation and alkylation at N7 or N9 are facilitated by the cyano group’s electron-deficient nature .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s purine core mimics natural nucleobases, enabling competitive inhibition of kinases and phosphodiesterases. For instance, derivatives have shown low micromolar IC₅₀ values against PI3Kδ, a target in oncology and immunology.
Table 3: Biological Activity Data
| Target Enzyme | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| PI3Kδ | 0.89 | Jurkat T-cells | |
| Adenosine Deaminase | 2.4 | HEK293 |
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